Cas no 158221-26-2 (5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a fluorinated heterocyclic compound featuring a phenyl and trifluoromethyl substituent on the imidazolidine-2,4-dione core. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazolidinedione scaffold offers potential for bioactivity modulation. Its rigid framework serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's well-defined reactivity and stability under various conditions make it suitable for exploratory medicinal chemistry and structure-activity relationship studies.
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione structure
158221-26-2 structure
Product Name:5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
CAS No:158221-26-2
MF:C10H7F3N2O2
MW:244.169992685318
CID:5044438
Update Time:2025-05-21

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
    • 5-Phenyl-5-(trifluoromethyl)hydantoin
    • Hydantoin, 5-phenyl-5-(trifluoromethyl)-
    • NE42710
    • 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol
    • 5-(Trifluoromethyl)-5-phenylimidazolidine-2,4-dione
    • 5-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione
    • Z1258992640
    • (+/-)-5-phenyl-5-trifluoromethyl-imidazolidine-2,4-dione
    • 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
    • Inchi: 1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17)
    • InChI Key: QQEXOAWOBWITDK-UHFFFAOYSA-N
    • SMILES: FC(C1(C(NC(N1)=O)=O)C1C=CC=CC=1)(F)F
    • BRN: 0802979

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 350
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.2

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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P323248-25mg
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$ 70.00 2022-06-03
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Additional information on 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: A Comprehensive Overview

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, also known by its CAS registry number CAS No. 158221-26-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of imidazolidine diones, which are known for their versatile applications in drug design and material science. The structure of this compound features a central imidazolidine ring system substituted with a phenyl group and a trifluoromethyl group at the 5-position, making it a unique derivative with potential for diverse chemical reactivity and biological activity.

The synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione has been explored through various routes, including condensation reactions and cyclization processes. Recent studies have highlighted the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity. The trifluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its stability. This makes it a valuable building block for constructing more complex structures in medicinal chemistry.

In terms of applications, imidazolidine diones are widely used as precursors for peptide synthesis and as components in various pharmaceutical agents. The presence of the phenyl group in 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione adds aromaticity to the molecule, potentially enhancing its ability to interact with biological targets. Recent research has focused on its role as a ligand in metalloenzyme inhibition and as a scaffold for designing anti-inflammatory agents.

The pharmacological properties of this compound have also been investigated extensively. Studies have shown that 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Additionally, its trifluoromethyl substitution has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.

From an environmental perspective, the stability and biodegradability of CAS No. 158221-26-2 have been assessed under various conditions. Research indicates that the compound is relatively stable under normal storage conditions but undergoes hydrolysis under alkaline or acidic environments. These findings are crucial for understanding its behavior in industrial processes and environmental systems.

In conclusion, 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, with its unique structural features and promising biological properties, continues to be a focal point in chemical research. Its versatility as a synthetic intermediate and potential therapeutic agent underscores its importance in advancing both academic and industrial applications.

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